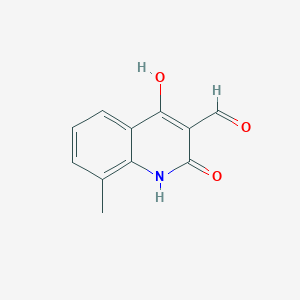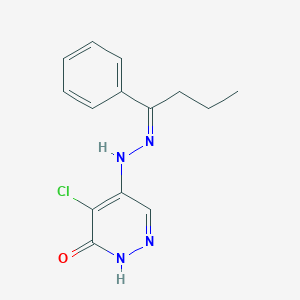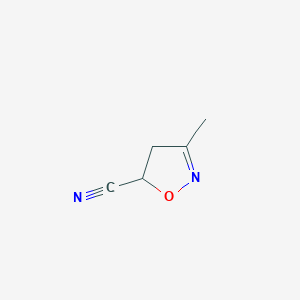
4-Methoxyacridin-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxyacridin-9-amine is an organic compound belonging to the acridine family Acridines are heterocyclic aromatic compounds known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyacridin-9-amine typically involves the following steps:
Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and acridine derivatives.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or copper (Cu) catalysts.
Reaction Steps: The synthesis may include steps like nitration, reduction, and cyclization to form the acridine ring structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Process: Involves the stepwise addition of reagents and catalysts, followed by purification steps like crystallization or chromatography.
Continuous Flow Process: Utilizes continuous reactors to maintain a steady flow of reactants and products, ensuring consistent quality and higher efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxyacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinones.
Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted acridines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of catalysts.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated acridines with nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions include quinones, reduced acridines, and substituted acridines, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
4-Methoxyacridin-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for labeling DNA and studying molecular interactions.
Biology: Employed in cell biology experiments to investigate DNA binding and intercalation properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of dyes and pigments, as well as in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of 4-Methoxyacridin-9-amine involves its interaction with DNA. The compound intercalates between DNA base pairs, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with specific molecular targets and pathways, such as the NF-κB and p53 pathways, contributing to its anti-cancer effects .
Comparaison Avec Des Composés Similaires
4-Methoxyacridin-9-amine can be compared with other acridine derivatives, such as:
Quinacrine: An acridine derivative used as an antimalarial and anti-cancer agent.
Acridine Orange: A fluorescent dye used for staining nucleic acids in cell biology.
Amsacrine: An anti-cancer drug that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: this compound is unique due to its specific methoxy substitution at the 4-position, which may influence its binding affinity and selectivity for DNA, as well as its overall biological activity.
Propriétés
Numéro CAS |
10496-96-5 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
4-methoxyacridin-9-amine |
InChI |
InChI=1S/C14H12N2O/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h2-8H,1H3,(H2,15,16) |
Clé InChI |
GCOCHRFSHCKYNS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C(C3=CC=CC=C3N=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[(2-Hydroxyethoxy)methyl]-2-(methylsulfanyl)-3,9-dihydro-6H-purin-6-one](/img/structure/B12923046.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12923052.png)


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)
![5-[(4-Methoxyphenyl)amino]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid](/img/structure/B12923091.png)






